

GSK1059865: A Technical Guide for Researchers

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An In-depth Examination of the Potent and Selective Orexin-1 Receptor Antagonist

Introduction

GSK1059865 is a potent and highly selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and professionals in drug development. The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of various physiological functions, including wakefulness, reward processing, and stress responses.[3][5][6] **GSK1059865**'s selectivity for OX1R makes it a valuable tool for investigating the specific roles of this receptor in these processes.[3][5]

Chemical Structure and Properties

GSK1059865, with the IUPAC name 5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine, possesses a distinct chemical architecture that contributes to its high affinity and selectivity for the OX1R.[7][8][9]

Table 1: Chemical and Physical Properties of GSK1059865

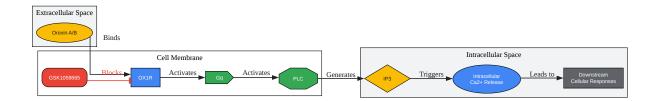


Property	Value	Source	
IUPAC Name	5-bromo-N-({1-[(3-fluoro-2-methoxyphenyl)carbonyl]-5-methylpiperidin-2-yl}methyl)pyridin-2-amine	[7][8][9]	
Synonyms	GSK-1059865	[2]	
CAS Number	1191044-58-2	[1][2]	
Molecular Formula	C22H26BrFN4O2	Calculated	
Molecular Weight	477.37 g/mol	Calculated	
Appearance	Powder	[2]	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[2]	

Mechanism of Action and Signaling Pathway

GSK1059865 functions as a competitive antagonist at the orexin-1 receptor. Orexin receptors are G-protein coupled receptors (GPCRs).[5][10] The OX1R is primarily coupled to the Gq protein, and its activation by endogenous orexin peptides leads to the activation of phospholipase C (PLC).[9] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event. [9] **GSK1059865** blocks the binding of orexin-A and orexin-B to the OX1R, thereby inhibiting this downstream signaling cascade.





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Caption: Orexin-1 Receptor Signaling Pathway and Inhibition by GSK1059865.

Pharmacological and Biological Activity

In vitro studies have demonstrated the potent and selective antagonistic activity of **GSK1059865**. In functional assays, **GSK1059865** produces a non-surmountable antagonism with a dose-dependent rightward shift of the orexin-A (OXA) EC50 and a concomitant decrease of the agonist maximal response, with a calculated pKB value of 8.77 ± 0.12.[1] In vivo studies have highlighted its potential in modulating reward-seeking behaviors. For instance, treatment with **GSK1059865** has been shown to significantly decrease ethanol drinking in a dose-dependent manner in mice with a history of chronic intermittent ethanol exposure.[1][3][4] Notably, at similar doses, it did not affect the consumption of a palatable sucrose solution, suggesting a specific effect on compulsive reward-seeking rather than general reward intake.[1] [3][4][11]

Table 2: In Vitro and In Vivo Activity of GSK1059865



Assay/Model	Effect	Quantitative Data	Source
Functional Antagonism (in vitro)	Non-surmountable antagonism of orexin-A induced response.	pKB = 8.77 ± 0.12	[1]
Ethanol Drinking (in vivo, ethanol-dependent mice)	Dose-dependent decrease in ethanol intake.	Significant reduction at 10, 25, and 50 mg/kg (i.p.)	[3][4]
Sucrose Intake (in vivo)	No significant effect.	-	[1][3][4]
Binge Eating Model (in vivo, rats)	Reduced binge- eating-like behavior.	-	[12]

Experimental Protocols

The following provides a generalized methodology for an in vivo study investigating the effects of **GSK1059865** on ethanol consumption in mice, based on published literature.[3]

Chronic Intermittent Ethanol (CIE) Exposure and Voluntary Ethanol Intake

- Subjects: Adult male C57BL/6J mice are individually housed with ad libitum access to food and water.
- Baseline Ethanol Intake: Mice are evaluated for their baseline two-bottle choice ethanol intake (e.g., 15% v/v ethanol vs. water).
- CIE Procedure: Mice are exposed to intermittent ethanol vapor in inhalation chambers for a set duration to induce a state of ethanol dependence. Control animals are exposed to air.
- GSK1059865 Administration: GSK1059865 is dissolved in a vehicle such as saline with 0.5% v/v Tween 80.[1][3] Doses ranging from 10 to 50 mg/kg are administered via intraperitoneal (i.p.) injection 30 minutes prior to the ethanol drinking session.[1][3]

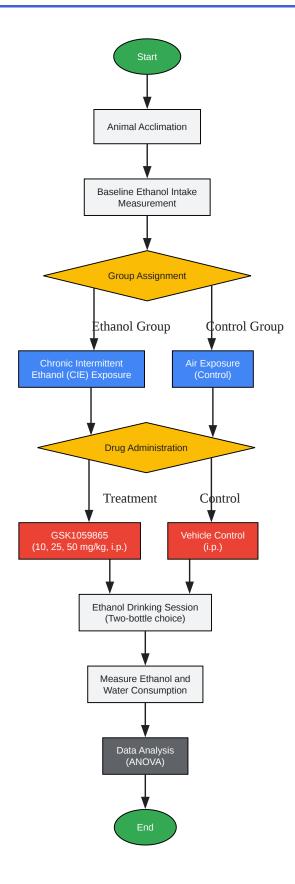






- Ethanol Intake Measurement: Following drug administration, mice are given access to the two-bottle choice, and ethanol and water consumption are measured over a specified period.
- Data Analysis: Ethanol intake is calculated (g/kg body weight), and statistical analysis (e.g., ANOVA) is performed to compare the effects of different doses of GSK1059865 with the vehicle control group.





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Caption: Workflow for an in vivo study of GSK1059865 on ethanol consumption.



Conclusion

GSK1059865 is a valuable pharmacological tool for the investigation of the orexin-1 receptor's role in complex behaviors, particularly those related to addiction and compulsive reward-seeking. Its high selectivity allows for the targeted dissection of OX1R-mediated pathways. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of modulating the orexin system.

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